molecular formula C9H13F6N3O5S2 B6314226 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 178631-01-1

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6314226
CAS No.: 178631-01-1
M. Wt: 421.3 g/mol
InChI Key: QTWXKUATXFJTAM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, such as low volatility, high thermal stability, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.

Mechanism of Action

Mode of Action

NSC-747123 interacts with Top1-DNA cleavage complexes . It selectively traps these complexes, leading to changes in the genomic locations of the Top1 cleavage sites . This implies a differential targeting of cancer cell genomes . The Top1 cleavage complexes trapped by NSC-747123 are more stable, indicative of prolonged drug action .

Biochemical Pathways

The trapping of Top1 cleavage complexes by NSC-747123 in cells results in the rapid and sustained phosphorylation of histone H2AX (γ-H2AX) . This process is part of the DNA damage response pathway, which is activated when DNA double-strand breaks occur.

Pharmacokinetics

The pharmacokinetics of NSC-747123 have been studied in rats and dogs . The compound was administered intravenously at various doses. NSC-747123 was eliminated from both species with an estimated half-life of 2–5 hours in rats and 6–14 hours in dogs . The area under the plasma concentration-versus-time curve (AUC) was comparable in both species . .

Result of Action

The result of NSC-747123’s action is the inhibition of Top1, leading to DNA damage and cell death . This makes NSC-747123 a potential anticancer agent. Its unique mode of action and stability make it a promising candidate for clinical development .

Action Environment

The action of NSC-747123 can be influenced by various environmental factors. For instance, the stability of the Top1 cleavage complexes trapped by NSC-747123 suggests that the compound may have prolonged action in the cellular environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methylimidazole with 2-methoxyethyl chloride to form 1-(2-methoxyethyl)-3-methylimidazolium chloride. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)imide to yield the desired ionic liquid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
  • 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

Comparison: 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its imidazolium cation, which provides higher thermal stability and ionic conductivity compared to pyrrolidinium and piperidinium analogs. Additionally, the presence of the methoxyethyl group enhances its solvation properties, making it more versatile in various applications .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-(2-methoxyethyl)-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-3-4-9(7-8)5-6-10-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,7H,5-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWXKUATXFJTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476363
Record name NSC-747123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178631-01-1
Record name NSC-747123
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-747123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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